Disodium aurothiomalate is synthesized from thiomalic acid and gold salts through various chemical reactions. The compound can be obtained from both laboratory synthesis and industrial production methods, ensuring its availability for medical use.
Disodium aurothiomalate can be synthesized through several methods, with two primary approaches being highlighted:
These synthesis methods emphasize the importance of controlling reaction conditions to ensure the purity and efficacy of the final product.
Disodium aurothiomalate has a molecular formula of and a molecular weight of approximately 370.11 g/mol. The structure can be described as follows:
Disodium aurothiomalate participates in various chemical reactions that are essential for its biological activity:
The stability of disodium aurothiomalate under different conditions is critical for its therapeutic efficacy, necessitating careful control during synthesis and application.
The mechanism of action of disodium aurothiomalate involves several biochemical pathways:
These mechanisms highlight the importance of disodium aurothiomalate in managing autoimmune diseases through modulation of inflammatory processes.
Disodium aurothiomalate exhibits distinct physical and chemical properties:
Property | Data |
---|---|
Molecular Weight | 370.11 g/mol |
Physical Appearance | White to yellowish-white powder |
Melting Point | 100 °C |
Solubility | Very soluble in water; insoluble in alcohol |
Presence of Rings | None |
Number of Chiral Centers | None |
These properties are significant for understanding the compound's behavior in biological systems and its formulation for therapeutic use .
Disodium aurothiomalate is primarily used in medical applications as follows:
The therapeutic applications underscore the importance of disodium aurothiomalate in clinical settings, particularly for patients with chronic inflammatory conditions.
Disodium aurothiomalate (chemical formula: C4H3AuNa2O4S; molecular weight: 390.07 g·mol−1) is clinically administered as Myochrysine for rheumatoid arthritis management [1] [8]. Structurally, it is not a monomeric species but a coordination polymer composed of repeating units where gold(I) centers adopt linear coordination geometry. Each gold atom bridges two sulfur atoms from thiomalate ligands (SCH(CO2Na)CH2CO2Na), forming extended Au–S chains [1]. The thiomalate anion acts as a bifunctional ligand, with its thiocarboxylate group enabling covalent Au–S bonding (bond length: ~2.3 Å) and carboxylate groups enhancing water solubility [1] [6]. Notably, the compound contains no Au–C bonds, excluding it from formal organometallic classification. Commercial formulations typically comprise variable mixtures of monosodium ([NaAu(LH)]) and disodium ([Na2Au(L)]) salts, alongside trace impurities like glycerol or phenylmercury adducts [9].
Table 1: Key Molecular Parameters of Disodium Aurothiomalate
Property | Value | Method/Source |
---|---|---|
Empirical Formula | C4H3AuNa2O4S | X-ray Crystallography [1] |
Gold Oxidation State | +1 | EXAFS/Mössbauer [9] |
Au–S Bond Length | 2.29 ± 0.02 Å | Crystallographic Data [1] |
S–Au–S Bond Angle | 180° (Linear Geometry) | Spectroscopic Analysis [1] |
Major Polymeric Unit | (AuSCH(CO2)CH2CO2)n | ESI-MS/UV-Vis [6] |
X-ray diffraction studies reveal that disodium aurothiomalate crystallizes as a double-helical polymer with two interpenetrating spirals exhibiting approximate 4-fold symmetry (Fig. 1) [1]. The crystal structure (CSD Refcode: related to C4H4AuNaO4S) features linear S–Au–S linkages (bond angle: 180°) propagating along the c-axis, with gold atoms separated by 3.6–3.8 Å [1] [9]. Each thiomalate ligand bridges adjacent gold centers via thiolate sulfurs, creating an extended helical network. The carboxylate groups project outward, facilitating ionic interactions with sodium counterions and enhancing solubility. The hydrophobic interior of the helices stabilizes the structure through van der Waals contacts [1]. This architecture differs significantly from small-molecule gold thiolates, which typically form discrete oligomers. JSmol 3D models confirm the helical pitch (5.4 Å/turn) and the role of succinoyl moieties in sterically directing chain topology [1].
Table 2: Crystallographic Parameters of Disodium Aurothiomalate
Parameter | Value | Structural Significance |
---|---|---|
Space Group | P43212 | Chirality of Helical Chains |
Helical Symmetry | 4-Fold | Interpenetrating Spirals |
Au···Au Distance | 3.65 Å | Absence of Metallophilic Bonds |
Helical Pitch | 5.4 Å per Turn | Chain Elongation Parameter |
Hydrophobic Core | Yes (Alkyl Backbones) | Stabilizes Polymer Conformation |
The thiomalate ligand (C4H4O4S2−) is pivotal in dictating the compound’s solution behavior and reactivity. Its design incorporates:
Solution studies show dynamic equilibria between oligomeric states:
Stability is concentration-dependent: UV-Vis spectroscopy confirms integrity for >72 hours in phosphate buffer (pH 7.4), but ligand exchange occurs with biological thiols. Thiomalate dissociation is documented upon binding to proteins (e.g., transferrin or cathepsin K), where gold transfers to cysteine residues [2] [6].
Table 3: Solution Speciation of Disodium Aurothiomalate
Condition | Dominant Species | Detection Method |
---|---|---|
pH 6.8 (Ammonium Acetate) | Au4L4Na9+, Au4L4Na102+ | ESI-MS [6] |
pH 7.4 (Phosphate) | Polymeric (AuL)n | UV-Vis Spectroscopy [6] |
Dilute Aqueous Solution | [AuL]2−, AuL2Na5H+ | NMR/ESI-MS [9] |
With Glutathione | [Au(SG)2]3− (Ligand Exchange) | 13C NMR [9] |
Disodium aurothiomalate exhibits distinct structural and reactivity profiles when contrasted with other gold(I) therapeutics:
These differences underscore how ligand architecture modulates biological behavior:
Table 4: Structural Comparison of Gold(I) Thiolate Therapeutics
Compound | Molecular Weight (g·mol−1) | Coordination Geometry | Solubility | Key Structural Feature |
---|---|---|---|---|
Disodium Aurothiomalate | 390.07 | Polymeric (S–Au–S)n | >500 mg/mL (Water) | Carboxylate-Modified Helices |
Aurothioglucose | 392.16 | Polymeric (S–Au–S)n | 50–100 mg/mL (Water) | Glucose Hydroxyl Periphery |
Auranofin | 678.50 | Monomeric (P–Au–S) | Lipophilic | Tetraacetylthioglucose Chair Form |
Comprehensive Compound Listing
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7